1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine
Overview
Description
1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a brominated furan ring and a chlorinated phenyl ring attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-furan.
Formation of Benzyl Chloride Derivative: 4-Chlorobenzyl chloride is prepared by chlorination of toluene using chlorine gas in the presence of a catalyst like ferric chloride.
Nucleophilic Substitution: The brominated furan and the chlorinated benzyl chloride are then reacted with piperazine in a nucleophilic substitution reaction. This step typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
1-[(2-Furyl)methyl]-4-(4-chlorophenyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-[(5-Bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine: Substitution of chlorine with fluorine can lead to differences in pharmacokinetics and potency.
Uniqueness: 1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-(4-chlorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O/c16-15-6-5-14(20-15)11-18-7-9-19(10-8-18)13-3-1-12(17)2-4-13/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOJBNNZLIFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)Br)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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